3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
This compound is a derivative of pyrimidinedione , which is a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups. The structure also suggests the presence of a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine.
Scientific Research Applications
Synthesis and Biological Activity
- The study by Bobek, Kuhar, and Bloch (1979) on the synthesis and biological activity of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione explores methods for creating and evaluating compounds with potential antibacterial and antileukemic activities. This research might inform methodologies for synthesizing and assessing the biological activities of complex purine derivatives (Bobek, Kuhar, & Bloch, 1979).
Crystal Structure Analysis
- Sobell's work (1966) on the crystal structure of a purine-pyrimidine hydrogen-bonded complex can provide insights into the structural analysis and understanding of molecular interactions, which could be relevant for studying the compound (Sobell, 1966).
Synthesis of Substituted Compounds
- Research by More et al. (2013) on the synthesis of substituted thienopyrimidines and their evaluation as antibacterial agents showcases methods for creating and evaluating derivatives of pyrimidine, potentially guiding the synthesis and application of the target compound (More, Chandra, Nargund, & Nargund, 2013).
Molecular Structure and Spectral Analysis
- Ashraf et al. (2019) report on the synthesis, structural, spectral, and computational exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, providing a framework for the chemical and computational analysis of similar compounds (Ashraf et al., 2019).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. For example, 4-Fluorophenylacetonitrile, a compound used in the synthesis of related compounds, is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .
Future Directions
Properties
IUPAC Name |
3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O3/c1-3-28-12-11-25-17(26)15-16(22(2)19(25)27)21-18-23(9-4-10-24(15)18)14-7-5-13(20)6-8-14/h5-8H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIQSEHFVWWNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)F)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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